molecular formula C23H14F4N2O3 B2670463 N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 862977-78-4

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2670463
CAS No.: 862977-78-4
M. Wt: 442.37
InChI Key: REHQWPGAOATAFY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This benzofuran-2-carboxamide derivative is designed for investigative applications, particularly in the study of enzyme inhibition and protein-protein interactions. The compound's core benzofuran scaffold is a privileged structure in pharmacology, known for its potential to interact with diverse biological targets . Researchers can utilize this compound as a chemical tool to probe the function of various enzymatic pathways. Its molecular architecture, featuring a benzamido linkage and fluorophenyl substituent, is commonly associated with compounds that exhibit activity against neurodegenerative disease targets. For instance, similar structures have been investigated for their potential to modulate cholinesterase activity or inhibit BACE-1 (Beta-secretase 1), a key enzyme in the amyloid precursor protein processing pathway . Furthermore, the presence of the trifluoromethyl group enhances metabolic stability and binding affinity, making this compound a valuable candidate for in vitro structure-activity relationship (SAR) studies aimed at optimizing lead compounds for potency and selectivity. It is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F4N2O3/c24-13-9-11-14(12-10-13)28-22(31)20-19(16-6-2-4-8-18(16)32-20)29-21(30)15-5-1-3-7-17(15)23(25,26)27/h1-12H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQWPGAOATAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of Fluorophenyl and Trifluoromethylbenzamido Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and trifluoromethylbenzamido groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide. Research indicates that compounds with similar structures exhibit significant protection against excitotoxicity, which is often mediated by glutamate receptors such as NMDA (N-methyl-D-aspartate) receptors.

  • Mechanism of Action : The neuroprotective action is believed to involve the modulation of oxidative stress and inhibition of neuronal cell death pathways. For instance, one study demonstrated that certain benzofuran derivatives could significantly reduce neuronal damage induced by NMDA receptor activation, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Case Studies : In vitro studies using primary cultured rat cortical neurons showed that specific substitutions on the benzofuran structure enhance neuroprotective efficacy. Compounds exhibiting methyl or hydroxyl substitutions at strategic positions displayed superior protective effects against oxidative stress and excitotoxicity .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related cellular damage.

  • Radical Scavenging : The ability to scavenge free radicals was assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compounds structurally related to this compound demonstrated significant radical scavenging activity, indicating their potential use as antioxidants in therapeutic applications .
  • Implications for Health : The antioxidant properties suggest that this compound may be beneficial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

Anticancer Potential

There is growing evidence supporting the anticancer potential of benzofuran derivatives.

  • Mechanisms of Action : The anticancer effects are thought to arise from multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that benzofuran derivatives can disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .
  • Research Findings : A notable study demonstrated that certain analogs exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. These findings underscore the need for further exploration into the structure-activity relationship of these compounds to optimize their anticancer efficacy .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Core Benzofuran Derivatives with Varied Substituents

Several benzofuran carboxamide analogs are described in the evidence, differing in substituents and synthetic routes:

Compound Structure Key Substituents & Modifications Synthesis Highlights Reference ID
Target Compound : N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide - 4-Fluorophenyl at C2
- 2-(Trifluoromethyl)benzamido at C3
Likely involves benzofuran iodination, amidation, and coupling steps (inferred) N/A
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide - 4-Bromophenyl ethylamine at C6
- Cyclopropyl at C5
- Methylcarbamoyl at C3
Reduction of azide intermediate using SnCl₂·2H₂O in EtOAc/EtOH
6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide - Methylsulfonamido at C6
- 3-(Trifluoromethyl)aniline
- Cyclopropyl at C5
Nitro reduction using Pd/C under H₂ followed by purification
Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-iodobenzofuran-3-carboxylate - Ethyl ester at C3
- Iodo at C6
Diazotization and iodination of aminobenzofuran precursor

Key Observations :

  • Substituent Effects: The target compound’s 2-(trifluoromethyl)benzamido group distinguishes it from analogs with methylsulfonamido () or aminoethyl-bromophenyl () groups. The trifluoromethyl group likely increases steric bulk and electron-withdrawing effects compared to cyclopropyl or bromo substituents.
  • Synthetic Complexity : Analogs such as those in and require multi-step functionalization (e.g., azide reduction, iodination), whereas the target compound’s synthesis may prioritize regioselective amidation.

Non-Benzofuran Carboxamides with Shared Functional Groups

Several non-benzofuran compounds in the evidence share functional groups relevant to the target molecule:

Compound Structure Core Structure Key Functional Groups Use/Application Reference ID
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide - 2-Trifluoromethyl
- Isopropoxyphenyl
Pesticide
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furopyridine - 4-Fluorophenyl
- Trifluoroethylamino
Medicinal chemistry
836646-70-9 (3-Amino-N-(2-benzoyl-4-chlorophenyl)-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide) Thienopyridine - 4-Fluorophenyl
- Chlorophenyl
Research compound

Key Observations :

  • Fluorophenyl Prevalence : The 4-fluorophenyl group is a recurring motif (), suggesting its utility in enhancing target binding through hydrophobic and dipole interactions.

Biological Activity

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, fluorinated aromatic rings, and an amide functional group. Its molecular formula is C19H15F4N1O2C_{19}H_{15}F_4N_1O_2, with a molecular weight of approximately 363.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in crucial metabolic pathways. Notably, it has been studied for its inhibitory effects on specific hydrolases and its potential as an anti-cancer agent.

Key Mechanisms:

  • Inhibition of Lipid Metabolism : Research indicates that compounds similar to this compound can alter lipid metabolism, which is linked to diseases such as cancer and obesity .
  • Serine Hydrolase Inhibition : The compound may act as an inhibitor of serine hydrolases, enzymes that play significant roles in lipid metabolism and signaling pathways .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs. Here are some notable findings:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedResult
Inhibition of ABHD3IC50 = 0.5 μM; >95% blockade observed
Anti-cancer activity in tumor cellsSignificant reduction in cell viability
Metabolomic studiesIncreased medium-chain phosphatidylcholines in cells

Case Studies

  • Anti-Cancer Efficacy : A study focusing on arylpiperazine derivatives, which include similar structural features to our compound, demonstrated significant anti-proliferative effects against various cancer cell lines, including breast and colorectal cancer . The introduction of fluorine atoms was critical for enhancing biological activity.
  • Mechanistic Insights : Another research highlighted how compounds with similar scaffolds inhibited tubulin polymerization, suggesting potential applications in cancer therapy through disruption of mitotic processes .

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